N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide
Description
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is a heterocyclic compound that features both oxazole and pyridine rings
Properties
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-12(9-19-10-5-2-1-3-6-10)16-13-11-7-4-8-15-14(11)20-17-13/h1-8H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYBNIWKIGKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NOC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide typically involves a multicomponent reaction. One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent. The reaction is carried out at temperatures between 80°C and 85°C for 90 to 120 minutes . This method is advantageous due to its high yield, environmental friendliness, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ionic liquids as solvents can be particularly beneficial in industrial settings due to their low volatility and recyclability, which align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .
Scientific Research Applications
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamide: This compound shares a similar oxazole-pyridine structure but has different substituents on the benzamide moiety.
Thiazolo[5,4-b]pyridine Derivatives: These compounds have a thiazole ring instead of an oxazole ring and exhibit different biological activities.
Uniqueness
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is unique due to its specific combination of oxazole and pyridine rings, which confer distinct chemical and biological properties.
Biological Activity
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a unique bicyclic structure comprising an oxazole ring fused to a pyridine ring, along with a phenoxyacetamide moiety. This structural configuration is believed to enhance its biological activity.
1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound acts as a potent inhibitor of FAAH, an enzyme critical in the metabolism of endocannabinoids. Studies indicate that it exhibits IC50 values in the low micromolar range against FAAH, suggesting significant inhibitory effects. This inhibition may contribute to its anti-inflammatory and analgesic properties through modulation of the endocannabinoid system .
2. Antiproliferative Activity
Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colon Cancer
The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
3. Antibacterial Activity
This compound has shown antibacterial properties against both Gram-positive and Gram-negative bacteria. The precise mechanism remains under investigation but is thought to involve disruption of bacterial cell membranes .
4. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
A comparison with other oxazole and pyridine derivatives highlights the unique attributes of this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-methylphenoxy)acetamide | Phenoxy-acetamide core | Lower potency against FAAH |
| 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol | Pyrazin core with amino group | Mitochondrial uncoupling properties |
| Thiazolo[5,4-b]pyridine Derivatives | Thiazole ring fused with pyridine | Potent PI3Kα inhibitors |
The distinct oxazole-pyridine structure combined with the phenoxyacetamide functionality enhances its pharmacological profile compared to other derivatives .
Study on Antiproliferative Effects
In a study assessing the antiproliferative activity against breast cancer cell lines (MCF7), this compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism was linked to significant alterations in cell cycle progression and induction of apoptosis.
Study on Antibacterial Activity
Another study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Q & A
Q. What are the recommended synthetic routes for N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazolo[5,4-b]pyridine core. Key steps include cyclization to form the oxazole ring fused to pyridine, followed by coupling with phenoxyacetamide via condensation reactions. Optimization parameters include:
- Temperature control : Lower temperatures (0–5°C) during cyclization to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Catalysts : Use of coupling agents like EDCI or DCC for amide bond formation, with yields improved by 15–20% when using 4-dimethylaminopyridine (DMAP) as a base .
Q. How should researchers characterize the compound’s purity and structural integrity?
Analytical techniques are critical for validation:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the oxazole-pyridine fusion and phenoxyacetamide linkage. For example, aromatic protons in the oxazole ring appear as doublets at δ 7.8–8.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 325.1052) .
Advanced Research Questions
Q. What strategies exist to resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., variable IC values in kinase inhibition assays) may arise from differences in assay conditions or impurity profiles. Methodological solutions include:
- Standardized protocols : Use ATP concentration fixed at 1 mM to minimize variability in kinase assays .
- Impurity profiling : Quantify byproducts (e.g., unreacted pyridine intermediates) via LC-MS and correlate their presence with reduced activity .
- Comparative docking studies : Perform in silico analysis (AutoDock Vina) to identify binding pose inconsistencies caused by protonation states of the oxazole nitrogen .
Q. How can computational methods predict the compound’s reactivity and interactions?
Computational tools are critical for mechanistic insights:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the oxazole C2 position shows high electrophilicity (f = 0.12), explaining its susceptibility to nucleophilic substitution .
- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., COX-2) over 100 ns trajectories to assess stability of hydrogen bonds with Ser530 (occupancy >80% indicates strong interaction) .
- PASS Program : Predict off-target effects (e.g., 72% probability of PDE4 inhibition) to guide selectivity assays .
Q. What are the key considerations for designing SAR studies on this compound?
Structure-Activity Relationship (SAR) studies require systematic modifications:
- Core modifications : Replace the oxazole ring with thiazole (synthesize N-([1,2]thiazolo[5,4-b]pyridin-3-yl)-2-phenoxyacetamide) to evaluate impact on logP and binding affinity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring’s para position to enhance metabolic stability (t increases from 2.1 to 4.3 hours in microsomal assays) .
- Steric hindrance analysis : Use X-ray crystallography to determine if methyl groups on the pyridine ring clash with protein residues (e.g., in PI3Kγ) .
Methodological Notes
- Contradictory data resolution : Cross-validate biological results using orthogonal assays (e.g., SPR alongside enzymatic assays) .
- Synthetic troubleshooting : If cyclization yields drop below 40%, check for moisture sensitivity of intermediates and employ Schlenk-line techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
